2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate
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Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate typically involves the reaction of heptafluorobutyl alcohol with propyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form heptafluorobutyl alcohol and propyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For catalyzing hydrolysis reactions.
Major Products:
Heptafluorobutyl Alcohol: Formed during hydrolysis.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of specialty polymers and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect the function of membrane-bound proteins .
Comparison with Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate: Similar in structure but contains a methacrylate group instead of a carbonate group.
Glutaric Acid, 2,2,3,3,4,4,4-Heptafluorobutyl Propyl Ester: Another fluorinated compound with similar applications.
Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutyl propyl carbonate is unique due to its carbonate group, which imparts different reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring specific chemical properties .
Properties
Molecular Formula |
C8H9F7O3 |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl propyl carbonate |
InChI |
InChI=1S/C8H9F7O3/c1-2-3-17-5(16)18-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 |
InChI Key |
PDIKRNFXCQXNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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